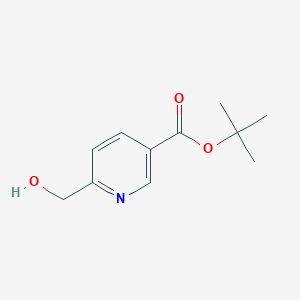

tert-Butyl 6-(hydroxymethyl)nicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-4-5-9(7-13)12-6-8/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBUPGZRJCFUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 6 Hydroxymethyl Nicotinate

Esterification and Transesterification Pathways to the tert-Butyl Nicotinate (B505614) Moiety

The formation of the tert-butyl ester is a critical step in the synthesis of the target molecule. Due to the steric hindrance of the tert-butyl group, direct esterification of nicotinic acid with tert-butanol (B103910) can be challenging and often requires specific catalysts to proceed efficiently and avoid dehydration of the alcohol. researchgate.net

Several methods can be employed for the synthesis of nicotinic acid esters, including:

Reaction of an alcohol with the acid chloride or anhydride (B1165640) in an inert solvent. google.com

Acid-catalyzed reaction of an alcohol with the carboxylic acid, often with azeotropic removal of water. google.comgoogle.com

Reaction of an alcohol with the acid in the presence of a condensing agent like 1,3-dicyclohexylcarbodiimide (DCC). google.com

Alkoxide-catalyzed transesterification of a simpler alkyl ester with the desired alcohol, driving the reaction by removing the lower-boiling alcohol. google.com

For the specific case of tert-butyl esters, the direct esterification of carboxylic acids with tert-butanol can be achieved using reusable solid acid catalysts, such as halides of indium, gallium, zinc, and iron, which can provide an environmentally cleaner process. wipo.int Another approach involves the use of activating agents. For instance, isonicotinic and picolinic acids can be converted to their acid chlorides and then reacted with phenols or N-hydroxysuccinimide to form active esters, which are effective acylating agents. mdpi.com

Transesterification offers a viable alternative. This process involves exchanging the alkyl group of an ester with a different alcohol. researchgate.net The reaction is often catalyzed by acids or bases. For sterically hindered esters like tert-butyl esters, base-catalyzed transesterification using reagents such as lithium tert-butoxide has been shown to be effective for other systems and could be applicable here. nih.gov

Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives

| Method | Reagents | Catalyst/Conditions | Advantages | Disadvantages | Citation |

| Acid Chloride Route | Nicotinoyl chloride, Alcohol | Tertiary base (e.g., pyridine) | Generally high yielding | Acid chloride can be difficult to handle | google.com |

| Fischer Esterification | Nicotinic acid, Alcohol | Acid catalyst (e.g., p-TsOH), Heat | Uses readily available starting materials | Reversible, requires removal of water | google.comgoogle.com |

| Condensation Agent | Nicotinic acid, Alcohol, DCC | Base (e.g., DMAP) | Mild conditions | Stoichiometric amounts of coupling agent needed | google.com |

| Transesterification | Alkyl nicotinate, Alcohol | Alkoxide (e.g., NaOR) or Acid | Can drive reaction to completion | Requires a pre-existing ester | google.com |

| Solid Acid Catalysis | Carboxylic acid, tert-Butanol | Metal halides (e.g., InCl3) | Reusable catalyst, greener process | May require specific catalyst preparation | wipo.int |

Functional Group Interconversion Strategies at the Hydroxymethyl Position

The introduction of the hydroxymethyl group at the 6-position of the pyridine (B92270) ring is another key transformation. This is typically achieved through the reduction of a suitable precursor functional group.

Reduction of Carboxylic Acid or Ester Precursors to the Alcohol

A common and effective strategy is the selective reduction of a carboxylic acid ester at the 6-position. For example, a related compound, methyl 6-(hydroxymethyl)nicotinate, can be synthesized in high yield by the reduction of dimethyl pyridine-2,5-dicarboxylate (B1236617). chemicalbook.com In this procedure, the diester is treated with sodium borohydride (B1222165) in the presence of calcium chloride. The calcium ion is thought to coordinate to the ester groups, facilitating the selective reduction of one of them. chemicalbook.com

Table 2: Synthesis of Methyl 6-(hydroxymethyl)nicotinate via Reduction

| Starting Material | Reagents | Solvent | Yield | Citation |

| Dimethyl pyridine-2,5-dicarboxylate | NaBH4, CaCl2 | THF, EtOH | 96% | chemicalbook.com |

This selective reduction highlights a powerful method for accessing the desired hydroxymethyl functionality. A similar strategy could be envisioned where the tert-butyl ester is already in place at the 3-position, followed by the selective reduction of an ester at the 6-position. The desymmetric reduction of malonic esters using dinuclear zinc catalysts also presents a modern approach to obtaining chiral hydroxyesters. nih.gov

Transformation of Halogenated or Aldehyde Analogs

An alternative approach involves starting with a precursor that has a different functional group at the 6-position, such as a halogen or an aldehyde, and converting it to the hydroxymethyl group. For instance, 6-chloronicotinic acid nitrile can be converted to 6-hydroxynicotinic acid, demonstrating that a halogen on the pyridine ring can be replaced. orgsyn.org Subsequently, the resulting carboxylic acid could be reduced to the alcohol.

The synthesis of pyridine-2,3-dicarboxylic acid esters from 2,3-dichloropyridine (B146566) derivatives via a palladium-catalyzed carbonylation reaction also illustrates that a chloro-substituent can serve as a handle for introducing a carboxyl group, which can then be reduced to a hydroxymethyl group. google.com While direct reduction of a 6-halo-nicotinate to the corresponding 6-hydroxymethyl derivative is also a possibility, it may require specific catalytic systems. The reduction of a 6-formylnicotinate ester to the 6-hydroxymethylnicotinate ester would be a more straightforward transformation, typically achievable with mild reducing agents like sodium borohydride.

Green Chemistry Approaches in tert-Butyl 6-(hydroxymethyl)nicotinate Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. rasayanjournal.co.inresearchgate.net These approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govacs.org

For the synthesis of this compound, several green strategies can be considered:

Catalysis: The use of reusable solid acid catalysts for the esterification of tertiary alcohols is a prime example of a green approach, as it minimizes waste and allows for easy separation of the catalyst. wipo.int Pyridine and its derivatives can also act as catalysts themselves or as ligands in metal-catalyzed reactions, potentially reducing the need for other reagents. biosynce.com

Alternative Solvents: Pyridine and its derivatives can sometimes be used as green solvents due to their relatively high boiling points and ability to dissolve a range of substances. biosynce.com The use of water as a solvent in the presence of a suitable organocatalyst, such as pyridine-2,6-dicarboxylic acid for hydrophosphonylation reactions, showcases another green alternative. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of pyridine derivatives, often leading to higher yields in shorter reaction times and under solvent-free conditions. nih.govacs.org

Biocatalysis: Enzymatic methods, which are discussed in more detail in section 2.5, represent a significant green chemistry approach.

Multi-Step Synthesis Design and Optimization

The synthesis of a multifunctional molecule like this compound requires careful planning of the reaction sequence. youtube.comyoutube.com Key considerations in the multi-step synthesis design include the order of reactions and the potential need for protecting groups. youtube.com

Two plausible synthetic routes could be:

Esterification First: Start with a precursor like 6-hydroxynicotinic acid or a derivative, perform the tert-butyl esterification, and then proceed with any necessary functional group manipulations.

Reduction First: Begin with a precursor like dimethyl pyridine-2,5-dicarboxylate, selectively reduce one ester to the hydroxymethyl group, and then perform the transesterification to introduce the tert-butyl group. chemicalbook.com

The choice of route would depend on the compatibility of the functional groups with the reaction conditions of each step. For example, the conditions for tert-butyl esterification might not be compatible with a free hydroxymethyl group, potentially requiring a protecting group strategy.

Chemoenzymatic Synthesis Considerations for Related Hydroxymethyl Nicotinates

Chemoenzymatic synthesis, which combines enzymatic and chemical transformations, offers a powerful and green approach to the synthesis of complex molecules. nih.govfrontiersin.org Enzymes can provide high selectivity under mild reaction conditions, which is particularly advantageous for multifunctional compounds.

For the synthesis of hydroxymethyl nicotinates, lipases are particularly relevant enzymes. For instance, Candida antarctica lipase (B570770) B (often immobilized as Novozym® 435) has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives in a continuous-flow microreactor system, demonstrating high yields and short reaction times. nih.gov This enzyme could potentially be used for the selective esterification of 6-(hydroxymethyl)nicotinic acid with tert-butanol or for the transesterification of a methyl ester precursor.

The enzymatic synthesis of polyesters from pyridine dicarboxylic acid (PDC) isomers has also been explored, indicating that enzymes can effectively catalyze reactions on the pyridine scaffold. wur.nl Furthermore, the production of 6-hydroxynicotinic acid itself can be achieved through the enzymatic hydroxylation of nicotinic acid using various microorganisms. prepchem.comgoogle.com

The application of these enzymatic methods to the synthesis of this compound could offer several advantages, including high chemoselectivity (e.g., esterification of the carboxylic acid without affecting the hydroxyl group), mild reaction conditions, and reduced environmental impact. frontiersin.org

Chemical Transformations and Reactivity Profile

Reactions of the Hydroxymethyl Moiety

The primary alcohol functionality on the pyridine (B92270) ring is a key site for synthetic elaboration, allowing for the introduction of a variety of other functional groups.

The hydroxymethyl group of tert-butyl 6-(hydroxymethyl)nicotinate can be readily converted into ether and ester derivatives through standard synthetic protocols.

Etherification: Formation of ethers, such as a methyl or benzyl (B1604629) ether, is typically achieved under basic conditions. The alcohol is first deprotonated with a suitable base, like sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 reaction to yield the desired ether.

Esterification: The hydroxymethyl group can be acylated to form esters using several methods. The most common is reaction with an acid chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. Alternatively, direct esterification with a carboxylic acid can be accomplished under acidic catalysis (e.g., Fischer esterification) or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).

The selective conversion of the hydroxymethyl group to a halomethyl group is a critical transformation, providing a reactive handle for subsequent nucleophilic substitution reactions.

Standard reagents for converting primary alcohols to alkyl halides are effective. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 6-(chloromethyl) or 6-(bromomethyl) derivatives. A patent for a structurally similar compound, tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-l,3-dioxan-4-yl)acetate, describes the conversion of the hydroxymethyl group to a chloromethyl group using 2,2-dimethoxy propane (B168953) and (D)-camphor-10-sulphonic acid in a chlorinated solvent like dichloromethane. google.com Such procedures are generally mild and selective for the primary alcohol, leaving the tert-butyl ester intact.

Controlled oxidation of the hydroxymethyl group allows for the synthesis of the corresponding aldehyde (formyl) or carboxylic acid derivatives.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, tert-butyl 6-formylnicotinate, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are suitable for this transformation. A copper/TEMPO-based oxidation system has also been shown to be effective for oxidizing hydroxymethyl groups to aldehydes on similar substrates. google.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the hydroxymethyl group directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO₄) can be employed to synthesize 6-(tert-butoxycarbonyl)pyridine-2-carboxylic acid. The oxidation of a methyl group on a related phenol (B47542) compound to a benzaldehyde (B42025) has been reported using oxygen and sodium hydroxide. usgs.gov

Transformations Involving the tert-Butyl Ester Group

The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed or transformed under specific conditions.

The cleavage of the tert-butyl ester to reveal the nicotinic acid derivative is a common and crucial step in many synthetic sequences. Due to the acid-labile nature of the tert-butyl group, this deprotection is typically achieved under acidic conditions. However, various methods have been developed to enhance selectivity, particularly in the presence of other acid-sensitive functional groups. lookchem.com

| Method | Reagents | Conditions | Selectivity & Notes | Reference(s) |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective hydrolysis of tert-butyl esters. N-Boc and N-trityl groups can be labile under these conditions. | researchgate.net |

| Lewis Acid/Iodide System | Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Sodium Iodide (NaI) | Acetonitrile, reflux | Selectively cleaves tert-butyl esters in the presence of N-Boc protecting groups. | organic-chemistry.orgresearchgate.net |

| Protic Acid (Aqueous) | Aqueous Phosphoric Acid (H₃PO₄) | - | Mild and environmentally benign. Tolerates CBZ carbamates, benzyl and methyl esters, and TBDMS ethers. | organic-chemistry.org |

| Radical Cation/Silane System | Tris(4-bromophenyl)aminium radical cation (Magic Blue), Triethylsilane (Et₃SiH) | Mild conditions | Mediates mild O-tBu deprotection without strong acids or bases. | organic-chemistry.orgresearchgate.net |

| Silica (B1680970) Gel Catalysis | Flash chromatography grade silica gel | Toluene, reflux | Mild method with good yields. Selective for t-butyl esters over t-butyl ethers and trimethylsilylethyl (TMSE) esters. | lookchem.comresearchgate.net |

| Thermolytic Cleavage | 2,2,2-trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) | Reflux or microwave irradiation | Clean conversion to carboxylic acids by simple solvent evaporation. | researchgate.netresearchgate.net |

| Base-Mediated Cleavage | Powdered Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Effective for tert-butyl benzoates at ambient temperature; safer alternative to NaH/DMF. | organic-chemistry.org |

The tert-butyl ester can be converted into an amide, either directly or via an intermediate.

Amidation: Direct conversion of the tert-butyl ester to an amide is challenging. A more common approach involves the in-situ generation of a more reactive species. For example, treatment of the tert-butyl ester with thionyl chloride can produce the acid chloride, which readily reacts with primary or secondary amines to form the corresponding amide. organic-chemistry.org Another method involves tert-butoxide-assisted amidation, which has been shown to be effective for converting various esters to amides under mild conditions. organic-chemistry.org

Transamidation: Research has shown that the tert-butyl nicotinate (B505614) moiety can act as a directing group to facilitate amide cleavage and transamidation. acs.orgresearchgate.netvub.be In a biomimetic, zinc-catalyzed process, a primary amide activated with a tert-butyl nicotinate directing group can undergo alcoholysis or transamidation with weak nucleophiles like arylamines. researchgate.netvub.be Furthermore, tert-butyl nitrite (B80452) has been used to promote the transamidation of secondary amides under metal-free conditions, proceeding through an N-nitrosamide intermediate. rsc.org

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine core in this compound is a subject of significant synthetic interest. The electron-deficient nature of the pyridine ring, combined with the influence of its substituents, dictates its susceptibility to various transformations, including dearomatization, substitution, and cyclization reactions.

Dearomatization Reactions Leading to Dihydropyridine Systems

The conversion of pyridines to dihydropyridines is a fundamental transformation that introduces three-dimensionality and opens avenues to a range of saturated heterocycles. While specific examples detailing the dearomatization of this compound are not extensively documented, the reactivity of related nicotinic acid derivatives provides a basis for understanding potential pathways. For instance, the reduction of the pyridine ring is a common strategy. Although the direct reduction of nicotinic acid esters can be challenging, related systems demonstrate the feasibility of such transformations under specific conditions. The presence of the ester and hydroxymethyl groups on the pyridine ring of this compound influences the electronic properties and steric environment, which would be critical factors in any potential dearomatization reaction.

Nucleophilic Substitution Reactions on Substituted Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) on pyridine rings typically requires activation by electron-withdrawing groups and often proceeds at positions ortho or para to the nitrogen atom. In the case of this compound, the ester group at the 3-position and the hydroxymethyl group at the 6-position modify the ring's electron density. While the pyridine nitrogen inherently reduces electron density at the 2-, 4-, and 6-positions, making them susceptible to nucleophilic attack, the specific substitution pattern of this compound does not feature a leaving group at an activated position, which is a typical prerequisite for SNAr reactions. Research on related substituted pyridines indicates that such transformations are challenging and often require harsh conditions or specific catalytic systems to proceed.

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing both a nucleophilic hydroxymethyl group and an electrophilic ester, presents opportunities for intramolecular cyclization. Such reactions can lead to the formation of fused heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. Potential cyclization pathways could involve the nucleophilic attack of the hydroxymethyl oxygen onto the ester carbonyl, which would be an intramolecular transesterification leading to a lactone-type structure. Alternatively, under different conditions, the hydroxymethyl group could potentially interact with the pyridine ring itself, particularly if the ring is activated. General studies on the intramolecular cyclization of substituted pyrroles and phenols highlight the utility of this strategy in synthesizing complex bicyclic systems. rsc.orgbeilstein-journals.org For example, the intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters has been shown to yield various fused heterocycles depending on the reaction conditions and the nature of the substituents. beilstein-journals.org

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this compound are limited, computational and experimental investigations into related systems provide valuable insights.

The mechanism of ester reduction, a potential side reaction or desired transformation of the tert-butyl ester group, has also been studied. The reduction of methyl nicotinate, a related compound, using a sodium borohydride-methanol system proceeds via the formation of an intermediate that is subsequently reduced to the corresponding alcohol. scholarsresearchlibrary.com The efficiency of such reductions can be highly dependent on the solvent and the presence of additives. scholarsresearchlibrary.com

Applications in Complex Organic Synthesis and Scaffold Construction

Utility in the Synthesis of Fused Pyridine (B92270) Systems (e.g., Azafluorenones)

Azafluorenones are a class of fused pyridine systems that have attracted synthetic interest due to their presence in various natural products and their potential biological activities. The construction of the azafluorenone scaffold typically involves the formation of a new carbocyclic ring fused to a pyridine core.

While there are established methods for the synthesis of azafluorenones, such as the condensation of a 1,2,4-triazine (B1199460) derivative with an alkyne equivalent to form the pyridine ring of the azafluorenone core, specific examples that utilize tert-butyl 6-(hydroxymethyl)nicotinate as a starting material are not widely reported. nih.gov A general strategy for the synthesis of the 4-azafluorenone core involves the condensation of an amidrazone with ninhydrin (B49086) to form a 1,2,4-triazine intermediate, which then undergoes a cycloaddition/cycloreversion sequence. nih.gov The functionalization of the resulting azafluorenone core can then be carried out. nih.gov Although this demonstrates a route to azafluorenones, it does not directly involve the specified starting material.

Theoretically, the pyridine ring of this compound could be a component in the construction of a fused system. The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid to facilitate cyclization reactions. However, published synthetic routes specifically demonstrating this transformation with this compound are not readily found.

Integration into Synthetic Routes for Pharmacologically Relevant Scaffolds

The pyridine and piperidine (B6355638) motifs are common in a vast array of pharmacologically active compounds. The functional groups present in this compound, namely the tert-butyl ester and the hydroxymethyl group, offer potential for its integration into the synthesis of more complex drug scaffolds. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under specific conditions. The hydroxymethyl group can be a site for further elaboration.

Despite this potential, there is a lack of specific, documented examples in the scientific literature of this compound being used as a key intermediate in the synthesis of named, pharmacologically relevant scaffolds. General reviews on the synthesis of drugs containing 6-membered heterocycles often highlight the use of simpler, more readily available pyridine and piperidine starting materials.

Contributions to Complex Natural Product Synthesis

The total synthesis of complex natural products often relies on the use of versatile and strategically functionalized building blocks. While pyridine-containing natural products are numerous, and their syntheses are a significant area of research, the specific contribution of this compound as a starting material in a published total synthesis of a natural product is not evident from available literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of tert-Butyl 6-(hydroxymethyl)nicotinate. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the connectivity and chemical environment of each atom within the molecule.

In ¹H NMR, the tert-butyl group typically presents as a sharp singlet around 1.59 ppm, integrating to nine protons. The methylene protons of the hydroxymethyl group appear as a singlet at approximately 4.81 ppm. The three aromatic protons on the pyridine (B92270) ring produce distinct signals corresponding to their unique electronic environments, typically observed between 7.8 and 9.0 ppm.

¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the six distinct carbons of the pyridine ring, including the ester carbonyl carbon.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.02 | Doublet (d) | 1H | Aromatic CH |

| 8.24 | Doublet of Doublets (dd) | 1H | Aromatic CH |

| 7.81 | Doublet (d) | 1H | Aromatic CH |

| 4.81 | Singlet (s) | 2H | -CH₂OH |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 164.5 | Ester C=O |

| 162.1 | Aromatic C |

| 150.2 | Aromatic CH |

| 137.5 | Aromatic CH |

| 125.9 | Aromatic C |

| 120.4 | Aromatic CH |

| 82.3 | -C (CH₃)₃ |

| 64.1 | -C H₂OH |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) are commonly used. The analysis typically reveals a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the confirmation of the molecular formula, C₁₁H₁₅NO₃. Fragmentation analysis can further corroborate the structure by identifying characteristic losses, such as the loss of the tert-butyl group.

Table 3: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Technique |

|---|

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, LC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for this purpose.

A typical method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile, often with a modifier such as formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector, as the pyridine ring is chromophoric. The purity is determined by integrating the area of the main peak relative to the total area of all observed peaks. When coupled with a mass spectrometer (LC-MS), this technique not only separates the compound but also provides mass information for the main peak and any impurities, aiding in their identification.

Table 4: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Compound-specific (e.g., ~8.5 min) |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and energetics of molecules like tert-Butyl 6-(hydroxymethyl)nicotinate. Such studies would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to perform calculations.

Electronic Structure Analysis (HOMO-LUMO Profiles, Molecular Electrostatic Potential)

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties.

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only, as no experimental or computational data has been found.

Conformational Analysis and Stability Predictions

The presence of the rotatable bonds associated with the tert-butyl ester and hydroxymethyl groups suggests that this compound can exist in multiple conformations. A computational conformational analysis would identify the most stable geometric arrangements of the molecule by calculating the potential energy surface. This would reveal the global minimum energy conformer and other low-energy isomers, providing insight into the molecule's preferred shape under various conditions.

Computational Elucidation of Reaction Mechanisms

Theoretical calculations are invaluable for mapping the reaction pathways of a compound. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would elucidate the step-by-step mechanism, identify rate-determining steps, and predict the feasibility of a proposed reaction.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, this would include:

Vibrational Spectroscopy: Calculation of Infrared (IR) and Raman spectra to assign vibrational modes to specific functional groups.

NMR Spectroscopy: Prediction of 1H and 13C NMR chemical shifts to aid in the interpretation of experimental spectra.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations to predict electronic transitions and the maximum absorption wavelength (λmax).

Table 2: Illustrative Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| TD-DFT | λmax | Data not available |

| DFT | Key IR Frequencies (cm-1) | Data not available |

| DFT | Key 1H NMR Shifts (ppm) | Data not available |

Note: This table is for illustrative purposes only, as no specific computational data has been found.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Strategies

The future of chemical synthesis is increasingly focused on "green" and sustainable practices, a paradigm that directly influences the production of key intermediates like tert-butyl 6-(hydroxymethyl)nicotinate. Current research trajectories are aimed at moving away from conventional methods that may involve harsh conditions, stoichiometric reagents, and significant waste generation. nih.govfrontiersin.org

Future strategies are likely to prioritize the following:

Biocatalysis and Enzymatic Synthesis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions (e.g., ambient temperature and pressure in aqueous media). nih.govfrontiersin.org Research into nitrilases, for example, has shown remarkable success in converting cyanopyridines to nicotinic acids with high yields. nih.govfrontiersin.org Future work could identify or engineer enzymes capable of directly and selectively oxidizing a methyl group on a pyridine (B92270) ring to a hydroxymethyl group or facilitating other key transformations in the synthesis of nicotinates, thereby reducing reliance on traditional oxidizing agents and protecting group strategies.

Catalytic Aerobic Oxidation: The use of air as the terminal oxidant in conjunction with a stable, long-lived catalyst represents a highly sustainable approach. chimia.ch Processes that utilize water as a solvent further enhance the green credentials of the synthesis. chimia.ch Developing catalytic systems that can selectively oxidize a precursor like 6-methylnicotinate (B8608588) to 6-(hydroxymethyl)nicotinate using air would be a significant advancement, minimizing waste and improving the atom economy of the process.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and easier scalability compared to batch processing. Integrating catalytic systems into flow processes for the synthesis of this compound could lead to highly efficient and automated production.

| Synthetic Strategy | Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.govfrontiersin.org | Discovery or engineering of enzymes for selective pyridine functionalization. |

| Catalytic Aerobic Oxidation | Uses air as a green oxidant, can be performed in water. chimia.ch | Development of robust and selective catalysts for methyl group oxidation. chimia.ch |

| Flow Chemistry | Enhanced process control, improved safety and scalability. | Integration of catalytic methods into continuous flow systems. |

Exploration of Novel Reactivity Modes for Enhanced Synthetic Versatility

The synthetic utility of this compound is defined by the reactivity of its functional groups—the hydroxymethyl group, the tert-butyl ester, and the pyridine ring itself. Future research will undoubtedly focus on uncovering new ways to selectively manipulate these sites to build molecular complexity.

Direct C-H Functionalization: The pyridine ring is often considered electron-deficient, making direct C-H functionalization challenging. rsc.org However, recent advances in catalysis and synthetic methodology are overcoming this hurdle. rsc.org Future research could develop methods for the direct and regioselective C-H functionalization of the this compound ring at positions 2, 4, or 5. This would bypass the need for pre-functionalized starting materials and allow for the late-stage introduction of various substituents, a highly desirable strategy in drug discovery. nih.gov Techniques relying on pH-dependent reactivity of pyridine intermediates could offer switchable regiocontrol, enabling functionalization at different positions under tunable conditions. nih.gov

Catalytic Cross-Coupling of the Hydroxymethyl Group: The primary alcohol can be activated or transformed into other functional groups suitable for cross-coupling reactions. For instance, conversion to a tosylate, mesylate, or halide would enable subsequent substitution or coupling. More advanced strategies could involve the direct, catalytic use of the hydroxymethyl group as a coupling partner, potentially through borrowing hydrogen or related mechanisms, to form new carbon-carbon or carbon-heteroatom bonds.

Dual and Orthogonal Functionalization: A key area of exploration is the development of orthogonal reaction conditions that allow for the selective modification of one functional group in the presence of the others. For example, conditions could be devised to perform a C-H arylation on the pyridine ring without affecting the hydroxymethyl group, followed by a separate reaction (e.g., oxidation or etherification) at the hydroxymethyl position.

| Reactivity Mode | Target Site | Potential Transformation | Significance |

| Direct C-H Functionalization | Pyridine Ring (C2, C4, C5) | Arylation, Alkylation, Amination. nih.gov | Bypasses multi-step synthesis, allows late-stage modification. rsc.orgnih.gov |

| Catalytic Cross-Coupling | Hydroxymethyl Group | Conversion to ethers, amines, or extended carbon chains. | Expands the range of accessible derivatives. |

| Dual Functionalization | Ring and Hydroxymethyl Group | Stepwise or one-pot modification of both sites. | Rapid generation of complex and diverse structures. |

Untapped Potential as a Platform for Chemical Library Diversification

The structure of this compound makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening in drug discovery and materials science. Its bifunctional nature allows for diversification at two distinct points, leading to a wide array of analogues from a single, common intermediate.

The pyridine core is a highly prevalent heterocycle in FDA-approved drugs, making its derivatives attractive starting points for new therapeutic agents. rsc.org Nicotinic acid derivatives have been investigated for a range of biological activities. researchgate.net

Future research will likely leverage this scaffold in the following ways:

Parallel Synthesis Libraries: The hydroxymethyl group can be readily acylated, etherified, or oxidized and then derivatized, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or esters. These transformations are often high-yielding and amenable to parallel synthesis techniques, allowing for the rapid generation of hundreds or thousands of distinct compounds.

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound and its immediate derivatives can serve as starting points or fragments in FBDD campaigns. The two functional handles provide vectors for growing the fragment into a more potent lead compound once an initial hit is identified.

Diversity-Oriented Synthesis (DOS): The combination of ring functionalization (via C-H activation) and side-chain modification (at the hydroxymethyl and ester positions) opens the door to DOS. This strategy aims to create libraries of structurally complex and diverse molecules that systematically explore chemical space, increasing the probability of discovering compounds with novel biological functions.

Q & A

Q. How should researchers design experiments to investigate the compound’s potential as a prodrug or synthetic intermediate?

- Methodological Answer :

- Prodrug Studies : Conduct in vitro hydrolysis assays (pH 7.4 buffer, 37°C) to measure release kinetics of 6-hydroxymethylnicotinic acid .

- Intermediate Utility : Screen cross-coupling reactions (e.g., Suzuki-Miyaura) using boronate esters as partners, monitoring yields via UPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.